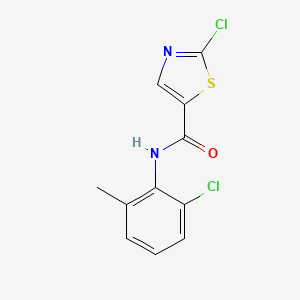

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGDKYYGZOQMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467014 | |

| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-11-0 | |

| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidation via Acid Chloride Intermediate

One common approach involves:

- Step 1: Synthesis of 2-thiazole-5-carboxylic acid derivatives, often protected at the amino group (e.g., tert-butoxycarbonyl protection).

- Step 2: Conversion of the carboxylic acid to acid chloride using thionyl chloride (SOCl2) in solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at 25-30 °C for 4-6 hours.

- Step 3: Reaction of the acid chloride with 2-chloro-6-methylaniline in dichloromethane at 0-5 °C, followed by addition of a base such as diisopropylamine (DiPEA). The mixture is stirred at 25-30 °C for 24 hours to form the carboxamide.

Work-up: Solvent removal under vacuum, acid washing (e.g., 2 N HCl), filtration, and drying yields the protected amide intermediate, which can be deprotected to obtain the target compound.

Protection and Deprotection Approach Using Carbobenzoxy (CBZ)

- Step 1: Amino protection of 2-aminothiazole-5-ethyl formate with carbobenzoxy (CBZ) to obtain a protected intermediate.

- Step 2: Decarboxylation protection to stabilize the molecule.

- Step 3: Activation of the carboxyl group using methylsulfonyl chloride, followed by amidation with 2-chloro-6-methylaniline to form a CBZ-protected amide.

- Step 4: Removal of the CBZ protecting group using aluminum trichloride and anisole under mild conditions to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

This method is noted for mild reaction conditions, simplified post-reaction processing, environmental friendliness, and suitability for industrial-scale production.

Direct Deprotection from Boc-Protected Intermediates

- Starting from tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, treatment with trifluoroacetic acid (TFA) at 25-30 °C for 2 hours leads to deprotection.

- The reaction mixture is then worked up by distillation of TFA, dilution with ethyl acetate, washing with saturated sodium bicarbonate solution, and drying to isolate the target compound with yields reported around 89%.

Reaction Conditions and Analytical Data

Summary of Key Research Findings

- The CBZ-protection route offers a mild and environmentally friendly method suitable for industrial synthesis with simplified purification steps.

- The Boc deprotection using TFA is efficient and yields high purity product with straightforward work-up.

- The acid chloride amidation approach is classical and widely used, providing good control over reaction parameters and product quality.

- Analytical characterization by ^1H NMR and HPLC confirms the structure and purity of intermediates and final products, with purity often exceeding 98% by HPLC.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

- N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

- N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)-1,3-thiazole-5-carboxamide

Uniqueness

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₀Cl₂N₂OS

- Molecular Weight : 267.73 g/mol

- CAS Number : 302964-24-5

The compound acts primarily as an enzyme inhibitor. It interacts with specific molecular targets, particularly enzymes involved in various biochemical pathways. By binding to the active sites of these enzymes, it inhibits their catalytic activity, which can lead to significant biological effects such as:

- Suppression of cell growth

- Induction of apoptosis in cancer cells

Biological Activities

-

Anticancer Activity

- Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

- For instance, a related study demonstrated that thiazole derivatives could effectively target Src/Abl kinases, leading to antiproliferative effects against hematological and solid tumors .

-

Antibacterial Activity

- The compound is also being investigated for its antibacterial properties. Preliminary studies suggest it may inhibit bacterial growth by interfering with bacterial enzyme functions.

- Kinase Inhibition

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with 2-chloro-6-methylphenyl isocyanate. Key intermediates are characterized using -NMR (e.g., δ 2.19 ppm for methyl groups, δ 7.61 ppm for aromatic protons) and -NMR (e.g., δ 172.47 ppm for the carbonyl carbon). Elemental analysis (C: 49.17%, Cl: 13.33%) confirms purity .

Q. How can researchers verify the purity of this compound in academic settings?

- Methodological Answer : Purity is validated via HPLC (retention time comparison) and NMR spectroscopy. For example, -NMR should show no extraneous peaks, and elemental analysis should align with theoretical values (e.g., C: 49.34%, Cl: 13.24%). Discrepancies in Cl content (e.g., 13.33% observed vs. 13.24% calculated) may indicate residual solvents, necessitating recrystallization .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis or decomposition. Stability tests via periodic NMR/HPLC checks are advised, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer : Yield optimization (e.g., from 86.4% ) requires strict temperature control (10–20°C during reagent addition) and stoichiometric precision. Sodium t-butoxide in THF enhances coupling efficiency. Post-reaction, acid quenching (2N HCl) at 0–5°C minimizes byproducts. Scaling reactions? Maintain cooling rates to avoid exothermic side reactions .

Q. How should researchers address contradictions in reported NMR data for this compound?

- Methodological Answer : Variations in -NMR shifts (e.g., δ 7.85 ppm vs. δ 8.32 ppm for thiazole protons) may arise from solvent (DMSO-d vs. CDCl) or concentration differences. Cross-validate using -NMR: the carbonyl carbon (δ ~172 ppm) and aromatic carbons (δ 127–159 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) can resolve ambiguities .

Q. What strategies are effective for evaluating the bioactivity of this compound in anticancer studies?

- Methodological Answer : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally related derivatives (e.g., N-(5-nitrothiazol-2-yl) analogs ) to establish structure-activity relationships (SAR). Include positive controls (e.g., cisplatin) and validate mechanisms via apoptosis markers (e.g., caspase-3 activation) .

Q. How can computational methods aid in understanding the reactivity of this compound in medicinal chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., chloro and carboxamide groups). Molecular docking studies (e.g., with tyrosine kinases) identify potential binding modes. Pair with experimental IC data to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.